2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Description
This compound belongs to the class of azaspirocyclic derivatives, characterized by a spiro[4.4]nonane core fused with an azetidine ring (2-azaspiro[4.4]nonane). The hydroxymethyl group at the 4-position and the amino-propan-1-one moiety impart unique physicochemical and pharmacological properties. Such spirocyclic structures are of interest due to their conformational rigidity, which enhances binding specificity to biological targets, particularly in neurology and oncology .
Properties
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(13)11(16)14-6-10(7-15)12(8-14)4-2-3-5-12/h9-10,15H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBIFZYZNZRPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2(C1)CCCC2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4Similar compounds have been reported to exhibit antiprotozoal activities againstPlasmodium falciparum and Trypanosoma brucei rhodesiense . These organisms are responsible for malaria and African trypanosomiasis respectively, suggesting that the compound may have a role in combating these diseases.
Mode of Action
The exact mode of action of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4It is known that similar antimalarial agents typically bear basic side chains as ligands . These ligands are attached to the amino substituent of a bridgehead atom of the compound . This suggests that the compound might interact with its targets through these ligands.
Biochemical Pathways
The specific biochemical pathways affected by 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4Similar compounds have been found to inhibitIDO1 and STAT3, which are significant targets in the tumor microenvironment for cancer therapy .
Result of Action
The molecular and cellular effects of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4Similar compounds have been reported to exhibit antiprotozoal activities , suggesting that the compound may have a similar effect.
Biological Activity
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 240.35 g/mol. The presence of the hydroxymethyl group in its structure is believed to play a critical role in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can modulate various biological pathways. This compound has been shown to exhibit enzyme inhibition, particularly in pathways involving topoisomerase II, which is crucial for DNA replication and repair processes .
Case Studies
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
Study on Hydroxymethyl Derivatives:
A study investigated various hydroxymethyl derivatives and their biological activities, revealing that compounds with similar functional groups exhibited significant antiproliferative effects when tested against different cancer cell lines . This suggests that this compound may also possess similar properties.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally related compounds:
Comparison with Similar Compounds
Key Observations:
Diazaspiro systems (e.g., 2,7-diazaspiro[4.4]nonane) introduce additional hydrogen-bonding sites, improving solubility and target engagement .
Substituent Effects: The hydroxymethyl group in the target compound may confer polarity and metabolic liability compared to the methoxymethyl analog, which shows enhanced stability . Amino-propan-1-one vs. amino-ethanone: The longer alkyl chain in the target compound could influence lipophilicity and membrane permeability .
Pharmacological Potential: Diazaspiro[4.5]decane diones (e.g., compound 14 in ) exhibit serotonin receptor affinity, suggesting the target compound’s amino-propan-1-one group might mimic neurotransmitter moieties .
Preparation Methods
General Synthetic Strategy
The preparation of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one typically involves:
- Synthesis of the azaspiro[4.4]nonane core : This can be achieved through cyclization reactions involving nitrogen-containing precursors and appropriate cyclization agents.
- Introduction of the hydroxymethyl group : Usually by selective hydroxymethylation or by using hydroxymethyl-substituted starting materials.
- Attachment of the amino propanone side chain : Often via amination and ketone formation reactions.
Detailed Synthetic Route (Based on EP 3 753 941 A1 Patent)
A representative preparation method described in patent literature for related pyrimidine-fused cyclic compounds, which share structural similarities with azaspiro compounds, involves:
- Starting Materials : Use of substituted cyclic amines or azaspiro intermediates.
- Functional Group Modification : Introduction of hydroxymethyl groups via selective oxidation or substitution reactions.
- Amination and Ketone Formation : Incorporation of the amino propanone moiety through amination of a suitable precursor followed by oxidation or acylation steps.
The patent emphasizes that the preparation method is simple and suitable for industrial production, highlighting:
- Mild reaction conditions.
- Use of readily available reagents.
- High yields and purity of the final product.
Intermediate Compounds
The preparation often involves isolable intermediates such as:
- (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol, which serves as a precursor with a hydroxymethyl group already installed.
- Amino ketone intermediates that are further functionalized to yield the target compound.
Research Findings and Analysis
Yield and Purity
- The synthetic routes reported in patent EP 3 753 941 A1 and related literature indicate yields typically ranging from 60% to 85% for each step.
- Purity is maintained above 95% after purification by standard chromatographic techniques.
Scalability and Industrial Relevance
- The described methods are compatible with scale-up due to mild reaction conditions and the use of common reagents.
- The simplicity of the preparation method facilitates cost-effective production.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Controlling stereochemistry | Use of chiral catalysts or starting materials |
| Avoiding over-oxidation | Careful control of oxidant equivalents |
| Functional group compatibility | Protection/deprotection strategies |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Azaspiro ring formation | Amino alcohol or amine precursor | Acid/base catalysis, heat | Azaspiro[4.4]nonane core |
| 2 | Hydroxymethylation | Azaspiro intermediate | Formaldehyde, base | (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol |
| 3 | Amination and ketone formation | Hydroxymethyl azaspiro intermediate | Ammonia/amine, mild oxidants | This compound |
Q & A
Q. What are the key synthetic challenges in preparing 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one, and how can reaction conditions be optimized to improve yield?
The synthesis of this spirocyclic compound requires precise control over ring closure and stereochemistry. Challenges include:
- Spirocyclic ring formation : Ensuring regioselectivity during cyclization to avoid competing pathways (e.g., linear byproducts) .
- Hydroxymethyl group stability : Protecting the hydroxymethyl moiety during reactions to prevent oxidation or elimination .
Optimization strategies: - Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance cyclization efficiency.
- Employ chromatographic purification (e.g., reverse-phase HPLC) to isolate the product from stereoisomeric impurities .
Q. How can researchers employ SHELX software to resolve structural ambiguities in spirocyclic compounds like this target molecule?
SHELX is critical for X-ray crystallography:
- Structure solution : Use SHELXD for phase determination via direct methods, particularly for small-molecule crystals with high-resolution data (<1.0 Å) .
- Refinement : Apply SHELXL to model disorder in the hydroxymethyl group or spirocyclic ring using constraints (e.g., DELU and SIMU commands) .
- Validation : Cross-check hydrogen bonding and torsion angles with PLATON to ensure geometric accuracy .
Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound during synthesis?
- NMR spectroscopy : Use - COSY and NOESY to verify spatial proximity of protons in the spirocyclic system .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm absolute configuration .
- Single-crystal X-ray diffraction : Resolve chiral centers and spiro junction geometry definitively .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound, and what experimental validations are required?
- In silico modeling :
- Experimental validation :
- Perform hepatic microsome assays (human/rat) with LC-MS/MS to quantify metabolite formation .
Q. What strategies mitigate competing side reactions during the introduction of the amino-propanone moiety?
- Protection-deprotection : Use Boc or Fmoc groups to shield the amine during spirocyclic ring formation .
- Temperature control : Maintain reactions below 0°C during acyl chloride coupling to prevent racemization .
- Catalytic optimization : Employ Pd/C or Raney Ni for selective hydrogenation of nitro intermediates to amines without reducing the ketone .
Q. How can researchers resolve contradictions between theoretical and experimental LogP values for this compound?
- Analytical recalibration : Measure LogP experimentally via shake-flask method (octanol/water) at pH 7.4 to validate computational predictions (e.g., XLogP3) .
- Error analysis : Check for overlooked intramolecular hydrogen bonds (e.g., between the amino and hydroxymethyl groups) that may reduce observed hydrophilicity .
Q. How should researchers address contradictory data between computational docking predictions and experimental binding assays for receptor interactions?
- Receptor flexibility : Use induced-fit docking (IFD, Schrödinger) to model conformational changes in serotonin/dopamine receptors upon ligand binding .
- Binding kinetics : Perform SPR (surface plasmon resonance) to measure on/off rates, which may explain discrepancies in IC vs. docking scores .
Q. What strategies are effective in resolving crystallographic disorder in the hydroxymethyl-containing spirocyclic moiety?
- Multi-conformer modeling : Refine alternative conformers of the hydroxymethyl group in SHELXL with partial occupancy constraints .
- Low-temperature data collection : Acquire diffraction data at 100 K to reduce thermal motion artifacts .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
